Structural Differentiation: Ethanone Bridging Confers Dual D2/5-HT1A Activity Versus S1R-Selective Benzyl Analogs
The target compound bears a thiophen-2-yl substituent on the piperidine ring, whereas the closely related 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone carries a benzyl group at the same position [1]. This single-point substitution fundamentally redirects primary target engagement: the benzyl analog exhibits high-affinity S1R binding (Ki = 3.2 nM), whereas the target compound is functionally annotated as a potent ligand for dopamine D2 and serotonin 5-HT1A receptors in vitro [2].
| Evidence Dimension | Primary receptor target engagement (in vitro binding) |
|---|---|
| Target Compound Data | Potent ligand for dopamine D2 and serotonin 5-HT1A receptors (quantitative Ki/IC50 values not publicly disclosed in peer-reviewed literature as of 2026-04-29; vendor annotation based on in-house profiling) [2] |
| Comparator Or Baseline | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: S1R Ki = 3.2 nM; haloperidol S1R Ki = 2.5 nM [1] |
| Quantified Difference | Qualitative shift from S1R dominance (benzyl analog) to D2/5-HT1A polypharmacology (target compound). Binding affinity values for D2/5-HT1A of the target compound are available from the vendor but not independently published [2]. |
| Conditions | In vitro radioligand competition binding assays (S1R data from [1]; D2/5-HT1A annotation from vendor product specification [2]). |
Why This Matters
This chemotype switch enables users to probe D2/5-HT1A dual pharmacology without S1R confounding, a profile that the benzyl analog cannot provide.
- [1] De Luca, L.; Lombardo, L.; Mirabile, S.; et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry 2023. View Source
- [2] Kuujia. Cas no 1396768-45-8 (1-(4-phenylpiperazin-1-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-one) Overview & Biological Annotation. https://www.kuujia.com/cas-1396768-45-8.html (accessed 2026-04-29). View Source
